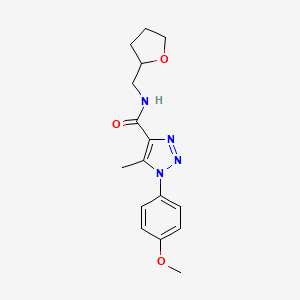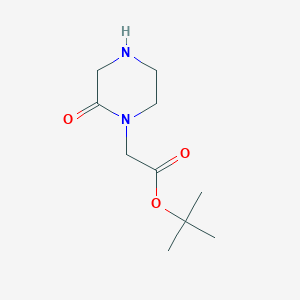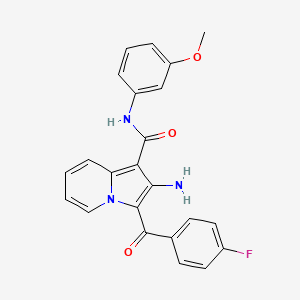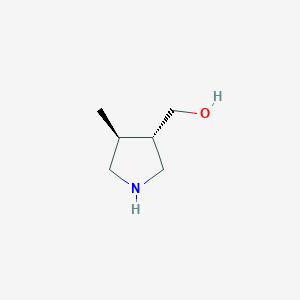![molecular formula C15H15ClN4O3S B2643679 N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide CAS No. 899969-94-9](/img/structure/B2643679.png)
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide” is a chemical compound with potential applications in various fields of research. It is a derivative of pyrazoline, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazoline derivatives, such as the compound , typically involves the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring. The five-membered ring contains two nitrogen atoms and a sulfur atom, while the six-membered ring is aromatic and contains the 4-chlorophenyl group .Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
One study investigated the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This research provided insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands. The study suggested that certain structural features, such as the N1 aromatic ring moiety and the pyrazole C3 substituent, play crucial roles in receptor binding and antagonist activity. This knowledge is essential for designing compounds with targeted biological activities Shim et al., 2002.
Synthesis and Anticancer Activity
Another investigation focused on the synthesis of novel compounds incorporating biologically active heterocyclic entities such as oxazole and pyridine. These compounds exhibited significant anticancer activity, as demonstrated by in vitro studies against a 60 cancer cell line panel. The research highlights the potential of these compounds in developing new anticancer therapies Katariya et al., 2021.
Computational Design and Drug Properties
A study on the rational design and computational structure-activity relationship of a compound similar to N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide revealed its potential in inhibiting protein kinases. The research utilized computational predictions to improve understanding of drug properties and effects on the human body Singh et al., 2009.
Mixed-ligand Complexes and Antimicrobial Agents
Further studies include the synthesis of mixed-ligand complexes with potential applications in pharmaceutical drugs to overcome microbe resistance. These findings are crucial for the development of new antimicrobial agents with improved efficacy Videira et al., 2009.
Novel Heterocyclic Compounds
Research on novel heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, demonstrated their synthesis and potential uses. These compounds were characterized by spectral data and assessed for their antimicrobial activities, showcasing their utility in developing new therapeutic agents Fadda et al., 2012.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c16-9-1-3-10(4-2-9)20-13(11-7-24-8-12(11)19-20)18-15(23)14(22)17-5-6-21/h1-4,21H,5-8H2,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINSBBPZVGOHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2643596.png)
![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2643599.png)

![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)


![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)



![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)
